molecular formula C6H8F2O B6182414 {4,4-difluorospiro[2.2]pentan-1-yl}methanol, Mixture of diastereomers CAS No. 2639409-05-3

{4,4-difluorospiro[2.2]pentan-1-yl}methanol, Mixture of diastereomers

Cat. No.: B6182414
CAS No.: 2639409-05-3
M. Wt: 134.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4,4-difluorospiro[22]pentan-1-yl}methanol, mixture of diastereomers, is a fluorinated organic compound It features a spirocyclic structure with two fluorine atoms attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanol typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This reaction is followed by further chemical modifications to achieve the desired product. The process is scalable and diastereoselective, ensuring high efficiency and selectivity .

Industrial Production Methods

While specific industrial production methods for {4,4-difluorospiro[2.2]pentan-1-yl}methanol are not extensively documented, the scalable synthetic approach mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{4,4-difluorospiro[2.2]pentan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of {4,4-difluorospiro[2.2]pentan-1-yl}methanol can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

{4,4-difluorospiro[2.2]pentan-1-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism by which {4,4-difluorospiro[2.2]pentan-1-yl}methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure and fluorine atoms contribute to its unique reactivity and stability, making it a valuable compound in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    2,2-difluorocyclopropylmethanol: A non-spirocyclic analog with similar fluorination.

    4,4-difluorocyclohexanol: A monocyclic gem-difluorinated compound.

    2,2-difluoropropanol: Another fluorinated alcohol with different structural features.

Uniqueness

{4,4-difluorospiro[2.2]pentan-1-yl}methanol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it more stable and reactive compared to its non-spirocyclic and monocyclic counterparts. The presence of two fluorine atoms further enhances its chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

2639409-05-3

Molecular Formula

C6H8F2O

Molecular Weight

134.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.